3-[2-(Trifluoromethyl)phenyl]piperazin-2-one 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one
Brand Name: Vulcanchem
CAS No.: 1246551-30-3
VCID: VC2841307
InChI: InChI=1S/C11H11F3N2O/c12-11(13,14)8-4-2-1-3-7(8)9-10(17)16-6-5-15-9/h1-4,9,15H,5-6H2,(H,16,17)
SMILES: C1CNC(=O)C(N1)C2=CC=CC=C2C(F)(F)F
Molecular Formula: C11H11F3N2O
Molecular Weight: 244.21 g/mol

3-[2-(Trifluoromethyl)phenyl]piperazin-2-one

CAS No.: 1246551-30-3

Cat. No.: VC2841307

Molecular Formula: C11H11F3N2O

Molecular Weight: 244.21 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(Trifluoromethyl)phenyl]piperazin-2-one - 1246551-30-3

Specification

CAS No. 1246551-30-3
Molecular Formula C11H11F3N2O
Molecular Weight 244.21 g/mol
IUPAC Name 3-[2-(trifluoromethyl)phenyl]piperazin-2-one
Standard InChI InChI=1S/C11H11F3N2O/c12-11(13,14)8-4-2-1-3-7(8)9-10(17)16-6-5-15-9/h1-4,9,15H,5-6H2,(H,16,17)
Standard InChI Key UNNPWQGMNWCJJY-UHFFFAOYSA-N
SMILES C1CNC(=O)C(N1)C2=CC=CC=C2C(F)(F)F
Canonical SMILES C1CNC(=O)C(N1)C2=CC=CC=C2C(F)(F)F

Introduction

Chemical Structure and Properties

Structural Characteristics

3-[2-(Trifluoromethyl)phenyl]piperazin-2-one consists of a piperazin-2-one ring with a 2-(trifluoromethyl)phenyl group at position 3. The piperazin-2-one ring forms the core structure, characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, with a carbonyl group attached to one of the nitrogen atoms at position 2. The phenyl group bearing a trifluoromethyl substituent at the ortho position is connected at position 3 of the piperazin-2-one ring. This structural arrangement creates a molecule with both polar and non-polar regions, contributing to its potential pharmaceutical applications. The trifluoromethyl group, which consists of three fluorine atoms attached to a methyl group, is known to significantly influence the physicochemical properties of compounds, including lipophilicity, acidity, and metabolic stability.

Physicochemical Properties

Based on analysis of related compounds, 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one is expected to have a molecular formula of C11H11F3N2O and a molecular weight of approximately 244.22 g/mol. The compound likely exhibits moderate lipophilicity due to the presence of the trifluoromethyl group, which enhances membrane permeability, an important factor in drug development. Structurally similar compounds, such as 3-[4-(trifluoromethyl)phenyl]piperazin-2-one, have a measured molecular weight of 244.08 g/mol and show hydrogen bond donor and acceptor properties that influence their interaction with biological targets . The predicted collision cross-section for similar compounds ranges from approximately 156.0 to 156.3 Ų for the [M+H]+ adduct, providing insight into the three-dimensional structure and potential for mass spectrometry characterization.

Spectroscopic Identification

The compound can be identified and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). For structurally similar compounds, the InChI key representation provides a standardized method for digital representation and database searching. The related compound 3-[4-(trifluoromethyl)phenyl]piperazin-2-one has an InChI key of RKKAPCSDNLGCTJ-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases . Mass spectrometry data for similar compounds indicate characteristic fragmentation patterns, with prominent peaks corresponding to the molecular ion and fragments resulting from the cleavage of the piperazinone ring.

Synthesis and Preparation Methods

Purification Techniques

After synthesis, purification of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one typically involves a combination of techniques such as recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). The choice of purification method depends on the scale of synthesis and the required purity of the final compound. For research-grade materials, purity above 95% is generally desired, which may require multiple purification steps. The progress of purification can be monitored using thin-layer chromatography (TLC) or analytical HPLC, with the identity of the final product confirmed by spectroscopic methods such as NMR and mass spectrometry.

Structural Confirmation

Confirmation of the structure of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one requires comprehensive spectroscopic analysis. Nuclear magnetic resonance spectroscopy, particularly ¹H and ¹³C NMR, would show characteristic signals for the piperazin-2-one ring protons and carbons, as well as the aromatic protons of the phenyl ring. The presence of the trifluoromethyl group would be evidenced by a characteristic quartet in the ¹³C NMR spectrum due to C-F coupling, along with a strong signal in the ¹⁹F NMR spectrum. Mass spectrometry would confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure, while infrared spectroscopy would show characteristic absorption bands for the carbonyl group and other functional groups present in the molecule.

Research Findings and Current Studies

Cytotoxicity Studies

Research on compounds structurally related to 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one has revealed potential anticancer activities. Studies on similar trifluoromethyl-substituted piperazinones have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range. For example, certain derivatives have shown an IC50 of 8.47 μM against MCF-7 breast cancer cells after 72 hours of treatment. These findings suggest that 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one might similarly exhibit anticancer properties worth investigating. The mechanism of cytotoxicity likely involves interference with cellular processes critical for cancer cell proliferation and survival, potentially through enzyme inhibition or modulation of signaling pathways.

Enzyme Inhibition Studies

Several trifluoromethylphenylpiperazinones have demonstrated the ability to inhibit enzymes relevant to disease processes. Of particular interest is the potential inhibition of matrix metalloproteinases (MMPs), which play crucial roles in tissue remodeling, inflammation, and cancer metastasis. Docking studies with related compounds have suggested strong binding affinity to MMP-2 and MMP-9, indicating potential as therapeutic agents. The binding mode likely involves interactions between the piperazin-2-one core and key residues in the enzyme's active site, while the trifluoromethylphenyl group occupies a hydrophobic pocket. The specific positioning of the trifluoromethyl group at the ortho position in 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one may confer unique inhibitory properties that differ from those of its structural isomers.

Pharmacokinetic Investigations

Comparative Analysis with Structural Analogs

Positional Isomers Comparison

A comparative analysis of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one with its positional isomers reveals significant differences in physicochemical and potentially biological properties. When comparing with 3-[4-(trifluoromethyl)phenyl]piperazin-2-one, where the trifluoromethyl group is at the para position rather than the ortho position, differences in molecular shape, electron distribution, and steric hindrance are evident . These differences likely translate to varying binding affinities for biological targets and potentially different pharmacological profiles. The ortho-substituted compound may adopt a different conformation due to steric interactions between the trifluoromethyl group and the piperazin-2-one ring, potentially affecting its ability to interact with binding pockets in target proteins. Systematic comparison of these positional isomers could provide valuable insights into structure-activity relationships and guide the development of optimized compounds for specific therapeutic applications.

Impact of Additional Substituents

CompoundMolecular FormulaMolecular Weight (g/mol)Structural FeaturesPredicted Properties
3-[2-(Trifluoromethyl)phenyl]piperazin-2-oneC11H11F3N2O244.22 (predicted)Ortho-trifluoromethyl groupEnhanced metabolic stability, moderate lipophilicity
3-[4-(Trifluoromethyl)phenyl]piperazin-2-oneC11H11F3N2O244.08Para-trifluoromethyl groupDifferent electron distribution, altered binding profile
6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-oneC12H13F3N2O258.24Ortho-trifluoromethyl group, 6-methyl substituentIncreased lipophilicity, potential conformational changes
1-[4-fluoro-3-(trifluoromethyl)phenyl]piperazin-2-oneC11H10F4N2O262.20Meta-trifluoromethyl group, para-fluoro substituentFurther enhanced metabolic stability, altered hydrogen bonding

This comparative analysis highlights how subtle structural changes can potentially lead to significant differences in biological activity, emphasizing the importance of systematic structure-activity relationship studies in the development of optimized compounds.

Future Research Directions

Optimization Strategies

Future research on 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one should focus on optimization strategies to enhance its potential therapeutic applications. Structure-based design approaches could utilize computational methods such as molecular docking and molecular dynamics simulations to predict binding modes with target proteins and guide structural modifications. Systematic modification of the piperazin-2-one core and exploration of various substituents on the phenyl ring could lead to derivatives with improved potency, selectivity, and pharmacokinetic properties. Additionally, investigation of alternative synthetic routes could improve yield, purity, and scalability, facilitating larger-scale production for advanced preclinical studies. Collaborative efforts between medicinal chemists, computational chemists, and biologists would be valuable in implementing an integrated approach to compound optimization.

Expanded Biological Evaluation

Comprehensive biological evaluation of 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one is needed to fully understand its potential therapeutic applications. This should include in vitro screening against a wide range of targets, including enzymes, receptors, and ion channels relevant to various disease states. Cell-based assays to assess effects on proliferation, migration, and other cellular processes would provide insights into potential mechanisms of action. Investigation of anti-inflammatory, antimicrobial, and immunomodulatory activities could reveal additional therapeutic applications beyond those currently envisioned. More advanced studies should include in vivo pharmacokinetic profiling to determine absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are critical for assessing the compound's potential as a drug candidate.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator